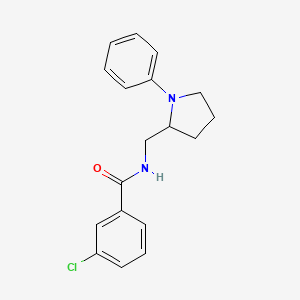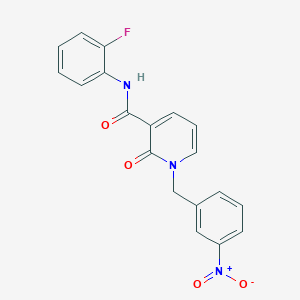![molecular formula C24H22N2O4S2 B2985502 N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 900004-60-6](/img/structure/B2985502.png)
N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, also known as BZML, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BZML belongs to the class of benzamide compounds and has been shown to exhibit various biological activities that make it a promising tool for investigating different biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity : A study by Ravinaik et al. (2021) discusses the design, synthesis, and evaluation of a series of benzamides, similar to the compound , for their anticancer activity. These compounds showed moderate to excellent activity against various cancer cell lines, indicating the potential of such compounds in cancer therapy (Ravinaik et al., 2021).
Fluorescence Properties and Anticancer Activity : A 2017 study by Vellaiswamy and Ramaswamy synthesized new Co(II) complexes of benzamides, demonstrating their fluorescence properties and potential anticancer activity. This highlights the possible use of benzamide derivatives in imaging and cancer treatment (Vellaiswamy & Ramaswamy, 2017).
Potential as COVID-19 Drug : Research by Fahim and Ismael (2021) investigated antimalarial sulfonamides for their potential as COVID-19 drugs. This study provides insights into the versatility of benzamide derivatives in addressing various infectious diseases (Fahim & Ismael, 2021).
Electrophysiological Activity : Morgan et al. (1990) studied the synthesis and cardiac electrophysiological activity of N-substituted benzamides. This research suggests potential applications in developing treatments for heart-related conditions (Morgan et al., 1990).
Photodynamic Therapy for Cancer Treatment : A 2020 study by Pişkin, Canpolat, and Öztürk discusses the synthesis of zinc phthalocyanine substituted with benzamide derivatives, highlighting its potential for Type II photosensitizers in treating cancer with photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Neuroprotective Activity in Alzheimer's Disease : Lee et al. (2018) developed 5-aroylindolyl-substituted hydroxamic acids, one of which showed potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound demonstrated potential as a treatment for Alzheimer's disease, indicating the potential of benzamide derivatives in neurodegenerative diseases (Lee et al., 2018).
Eigenschaften
IUPAC Name |
N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-3-30-19-13-9-14-20-22(19)25-24(31-20)26(16-17-10-5-4-6-11-17)23(27)18-12-7-8-15-21(18)32(2,28)29/h4-15H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTJEZAVUYDPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7,8-Trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985420.png)
![N,N-bis(2-methoxyethyl)-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2985421.png)
![3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2985423.png)


![N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2985427.png)




![4-Bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiophene-2-carboxamide](/img/structure/B2985434.png)
![N-cyclohexyl-2-(3-(2-(cyclopropylamino)-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2985437.png)
![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2985438.png)
